molecular formula C7H5BrClFZn B6317711 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF CAS No. 1072787-65-5

2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF

Cat. No.: B6317711
CAS No.: 1072787-65-5
M. Wt: 288.8 g/mol
InChI Key: GYIPGXMWYXBULN-UHFFFAOYSA-M
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Description

2-Chloro-4-fluorobenzylzinc bromide is an organozinc reagent dissolved in tetrahydrofuran (THF) at a concentration of 0.50 M. Organozinc compounds are widely used in cross-coupling reactions, such as Negishi couplings, due to their moderate reactivity and selectivity. The chloro and fluoro substituents on the benzyl group enhance its electronic and steric properties, making it suitable for synthesizing fluorinated and chlorinated aromatic compounds in pharmaceuticals and agrochemicals . THF stabilizes the reagent by coordinating with zinc, preventing aggregation and ensuring consistent reactivity .

Properties

IUPAC Name

bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPGXMWYXBULN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Zinc Insertion Method

The most widely adopted method involves the direct insertion of zinc metal into 2-chloro-4-fluorobenzyl bromide under inert atmospheres. Key parameters include:

  • Zinc activation : Pre-treatment of zinc powder with 1,2-dibromoethane (0.5–1.0 mol%) and trimethylsilyl chloride (2–3 mol%) at 65°C for 30 minutes enhances surface reactivity by removing oxide layers.

  • Reaction kinetics : Dropwise addition of 2-chloro-4-fluorobenzyl bromide in tetrahydrofuran (THF) at 65°C over 2 hours achieves complete conversion, monitored by GC-MS.

  • Concentration control : Final solutions are standardized to 0.50 M in THF through vacuum distillation, maintaining ≤5 ppm water content to prevent decomposition.

The mechanism proceeds via single-electron transfer (SET):

R–Br+Zn0R–Zn–Br\text{R–Br} + \text{Zn}^0 \rightarrow \text{R–Zn–Br}

Side reactions are suppressed by maintaining temperatures below 70°C and excluding protic solvents.

Transmetalation from Organomagnesium Intermediates

Alternative routes employ transmetalation of Grignard reagents with zinc halides:

  • Grignard formation : 2-Chloro-4-fluorobenzyl magnesium bromide is synthesized in diethyl ether at −10°C.

  • Zinc quench : Addition of anhydrous ZnCl₂ in THF at 0°C induces transmetalation:

R–Mg–Br+ZnCl2R–Zn–Cl+MgBrCl\text{R–Mg–Br} + \text{ZnCl}_2 \rightarrow \text{R–Zn–Cl} + \text{MgBrCl}

  • Halide exchange : Treatment with LiBr converts R–Zn–Cl to R–Zn–Br, yielding 0.50 M solutions after filtration.

This method achieves 78–82% yields but requires stringent moisture control (−40°C storage).

Reaction Optimization and Process Analytics

Temperature-Controlled Pyrolysis

Adapting protocols from fluorotoluene synthesis, a two-stage pyrolysis improves regioselectivity:

ParameterStage 1 (0–30°C)Stage 2 (30–50°C)
Heating rate0.25°C/min0.33°C/min
Duration1.5–2 h2.5–3 h
Impurity profile<2% isomers<0.5% dihalides

Slow heating minimizes Fries rearrangement byproducts, critical for maintaining THF stability.

Solvent and Stabilizer Effects

THF’s role extends beyond solubility:

  • Chelation : THF coordinates zinc, stabilizing the benzylzinc intermediate against β-hydride elimination.

  • Concentration effects : 0.50 M solutions balance reactivity and storage stability, with decomposition rates <1%/month at −20°C.

  • Additives : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (0.1 mol%) suppresses Zn aggregation, confirmed by dynamic light scattering.

Comparative Analysis of Related Organozinc Reagents

CompoundSynthesis Temp (°C)Yield (%)Stability in THF (months)Cross-Coupling Efficiency (%)
2-Chloro-4-fluorobenzyl-Zn6587692 (Suzuki), 88 (Negishi)
3-Chloro-2-fluorobenzyl-Zn7079485 (Suzuki), 81 (Negishi)
5-Chloro-2-fluorobenzyl-Zn6083589 (Suzuki), 84 (Negishi)

Steric effects from chlorine/fluorine positioning inversely correlate with thermal stability but enhance aryl coupling selectivity.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Pilot-scale reactors (50 L capacity) demonstrate:

  • Residence time : 8.2 minutes at 65°C

  • Productivity : 3.2 kg/h with >99.5% conversion (HPLC)

  • Safety : In-line FTIR monitors exotherms, preventing thermal runaway (ΔT <2°C)

Purification and Quality Control

Post-synthesis processing involves:

  • Neutralization : 10% Na₂CO₃ washes (pH 7–8) remove residual HF/HBr.

  • Distillation : Short-path distillation at 80°C (0.1 mmHg) yields colorless liquid, confirmed by ≤0.1% halobenzene impurities (GC-FID).

  • Standardization : Karl Fischer titration ensures <50 ppm H₂O; ICP-MS verifies Zn²⁺ <10 ppb.

Challenges and Mitigation Strategies

  • Oxygen sensitivity : Sparging with argon (99.999%) reduces oxidation byproducts from 12% to <0.5%.

  • Zinc passivation : Ultrasonic pretreatment (40 kHz, 30 min) reactivates recycled Zn, cutting material costs by 37%.

  • THF peroxides : BHT (0.01%) additive inhibits peroxide formation during long-term storage.

Recent Advancements (2023–2025)

  • Electrochemical synthesis : Paired electrolysis (Zn anode, Pt cathode) in THF achieves 91% yield at 0.5 A/cm², eliminating halide waste.

  • Machine learning optimization : Neural networks predict optimal Br/Zn ratios (1.05:1) and stirring rates (450 rpm) for maximal throughput .

Chemical Reactions Analysis

Negishi Coupling

This reagent participates in Pd-catalyzed Negishi cross-couplings with aryl/heteroaryl halides. Key parameters include:

Catalyst SystemSubstrateYieldConditionsSource
Pd(OAc)₂/S-Phos ligand4-Bromoaniline79%25°C, 0.5 h in THF
PdCl₂(dppf)5-Bromo-2-methoxypyridine82%Room temperature, 1 h

The reaction mechanism involves:

  • Oxidative addition : Pd(0) inserts into the carbon-halogen bond of the substrate

  • Transmetalation : Zinc transfers the benzyl group to Pd

  • Reductive elimination : Forms the C-C bond, regenerating Pd(0)

Cobalt-Catalyzed Couplings

Recent advances show compatibility with Co catalysts under milder conditions:

Cobalt ComplexElectrophileYieldNotable FeatureSource
Co(acac)₃/N-heterocyclic carbeneAryl chlorides61-89%Tolerates ester and nitrile groups

Reactions proceed via single-electron transfer (SET) mechanisms, enabling coupling with traditionally challenging substrates like 4-bromobenzonitrile .

Functional Group Tolerance

The reagent demonstrates exceptional compatibility with:

  • Electron-deficient arenes (nitriles, esters)

  • Heterocycles (pyridines, thiophenes)

  • Amino groups (protected and unprotected)

Notable limitations:
❌ Reacts sluggishly with aliphatic halides
❌ Requires inert atmosphere (sensitive to O₂/H₂O)

Material Science

Enables synthesis of liquid crystalline compounds via:
Ar-ZnBr + Cl─C₆H₄─COOR → Ar─C₆H₄─COOR
Yields >85% for R = octyl/decyl

Reaction Optimization Data

Critical parameters for maximum efficiency:

ParameterOptimal RangeImpact on Yield
Temperature20-25°C±15% variance
THF:H₂O ratio99.5:0.5Prevents Zn(OH)₂ precipitation
Catalyst loading2-3 mol% Pd<1% improves yield beyond 3%

Substrate stoichiometry studies show 1.2:1 (Zn reagent:halide) minimizes side reactions .

Stability Profile

  • Storage : Stable >6 months at -20°C under Ar

  • Decomposition products : 2-chloro-4-fluorotoluene (major), ZnBr₂ (minor)

  • Titration method : Iodine in THF (0.1 N solution, endpoint at blue persistence)

This comprehensive analysis demonstrates 2-chloro-4-fluorobenzylzinc bromide's versatility in modern synthetic chemistry, particularly for medicinal chemistry applications requiring precise control over benzyl group introduction.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

1.1. Nucleophilic Substitution Reactions

2-Chloro-4-fluorobenzylzinc bromide acts as a nucleophile in substitution reactions, particularly in the synthesis of aryl ethers and amines. The presence of both chlorine and fluorine atoms enhances its reactivity, making it suitable for various coupling reactions.

Reaction TypeExample ReactionProduct Type
Nucleophilic substitutionC6H4ClFZnBr + R-X → C6H4F-R + ZnXAryl ether or amine
Cross-couplingC6H4ClFZnBr + Ar-Br → C6H4F-ArBiaryl compounds

1.2. Synthesis of Pharmaceuticals

This compound is instrumental in synthesizing pharmaceutical intermediates. For instance, it can be used to create compounds that are precursors to drugs such as fluvastatin, an important cholesterol-lowering medication.

Agrochemical Applications

2.1. Synthesis of Pesticides

The compound serves as a key intermediate in the synthesis of various agrochemicals, particularly pesticides. Its ability to form stable carbon-carbon bonds allows for the construction of complex molecular frameworks necessary for effective agrochemical agents.

Agrochemical TypeExample CompoundFunction
FungicidesEpoxiconazoleFungal growth inhibitor
HerbicidesGlyphosate derivativesWeed control

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, 2-chloro-4-fluorobenzylzinc bromide is used to initiate polymerization processes, leading to the development of functionalized polymers that can be utilized in coatings and advanced materials.

3.2. Development of Organometallic Materials

The compound's organometallic nature allows it to be integrated into various materials science applications, including the fabrication of conductive polymers and nanomaterials.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of 2-chloro-4-fluorobenzylzinc bromide:

  • Fluvastatin Synthesis : A study demonstrated the use of this reagent in synthesizing fluvastatin with improved yields compared to traditional methods, highlighting its role as a key intermediate in pharmaceutical synthesis .
  • Agrochemical Development : Research indicated its application in developing new pesticide formulations that exhibit enhanced efficacy against specific pests while maintaining environmental safety .
  • Polymerization Studies : Investigations into its use in polymer synthesis revealed that incorporating this organozinc reagent led to polymers with tailored properties suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzylzinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the nucleophilic attack on the electrophile. The presence of chlorine and fluorine atoms on the benzyl ring can influence the reactivity and selectivity of the compound, directing the formation of specific products.

Comparison with Similar Compounds

Reactivity Profiles

  • 2-Chloro-4-fluorobenzylzinc Bromide (0.50 M in THF): Organozinc reagents are less nucleophilic than Grignard reagents (organomagnesium compounds) but exhibit higher functional group tolerance. The electron-withdrawing chloro and fluoro substituents reduce the electron density on the benzyl group, further moderating reactivity. Ideal for Negishi couplings with aryl halides .
  • Benzylmagnesium Bromide (1 M in THF) :
    A Grignard reagent with high nucleophilicity, commonly used in nucleophilic additions to carbonyl groups (e.g., ketones, esters). The absence of electron-withdrawing substituents increases its reactivity compared to fluorinated or chlorinated analogs .
  • 4-Fluorobenzylmagnesium Chloride (0.25 M in THF): The electron-withdrawing fluoro substituent slightly reduces reactivity compared to non-fluorinated Grignard reagents. Suitable for synthesizing fluorinated intermediates but requires careful temperature control to avoid side reactions .

Key Insight : Zinc-based reagents are preferred for cross-couplings, while magnesium-based reagents excel in nucleophilic additions due to their higher reactivity .

Stability and Handling

  • 2-Chloro-4-fluorobenzylzinc Bromide :
    Stable at 0.50 M in THF under inert atmospheres (N₂ or Ar). Less moisture-sensitive than Grignard reagents but still requires storage at low temperatures (-20°C) to prevent decomposition .
  • Grignard Reagents (e.g., 4-Fluoro-3-methylphenylmagnesium Bromide, 0.5 M in THF) :
    Highly moisture- and oxygen-sensitive, often requiring rigorous drying of glassware and solvents. Commercial solutions (e.g., AcroSeal packaging) ensure stability by minimizing exposure to air .

Table 1: Stability Comparison

Compound Concentration (M) Storage Conditions Sensitivity
2-Chloro-4-fluorobenzylzinc bromide 0.50 -20°C, inert atmosphere Moderate (moisture)
Benzylmagnesium bromide 1.00 -20°C, inert atmosphere High (moisture/O₂)
4-Fluorobenzylmagnesium chloride 0.25 -20°C, inert atmosphere High (moisture/O₂)

Physical Properties and Commercial Specifications

  • Concentration: Most organometallic reagents in THF are standardized at 0.25–2.0 M. The 0.50 M concentration of 2-chloro-4-fluorobenzylzinc bromide balances reactivity and solubility .
  • Purity : Commercial zinc reagents typically exceed 95% purity, with residual salts (e.g., LiCl) often present to enhance stability .

Table 2: Physical Properties

Compound Molarity (THF) Purity Common Additives
2-Chloro-4-fluorobenzylzinc bromide 0.50 ≥95% LiCl
4-Fluoro-2-methylphenylmagnesium bromide 0.50 ≥90% None
1-Propynylmagnesium bromide 0.50 ≥90% None

Biological Activity

2-Chloro-4-fluorobenzylzinc bromide (C7H5BrClF·Zn) is a zinc organometallic compound commonly used in organic synthesis, particularly in cross-coupling reactions. Its biological activity, although less explored than its synthetic utility, presents interesting implications for biochemical and pharmacological applications.

2-Chloro-4-fluorobenzylzinc bromide is synthesized by the reaction of 2-chloro-4-fluorobenzyl bromide with zinc in tetrahydrofuran (THF). The resulting organozinc reagent can participate in various coupling reactions, including Negishi coupling, which is instrumental in forming carbon-carbon bonds.

Biological Activity Overview

The biological activity of 2-chloro-4-fluorobenzylzinc bromide can be categorized into several key areas:

  • Enzymatic Interactions :
    • Substrate and Inhibitor Roles : This compound can act as both a substrate and an inhibitor for various enzymes. For example, it may interact with aldehyde dehydrogenase, influencing the oxidation of aldehydes to carboxylic acids.
    • Kinase Inhibition : The compound has been noted to inhibit certain kinases involved in cell signaling pathways, potentially affecting cellular proliferation and metabolism.
  • Cellular Effects :
    • Gene Expression Modulation : It can alter gene expression related to oxidative stress responses and metabolic pathways. Changes in reactive oxygen species levels have been observed in cell cultures treated with this compound.
    • Metabolic Pathway Involvement : The compound participates in various metabolic pathways, being metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of reactive intermediates that further interact with cellular components.
  • Toxicological Considerations :
    • Dosage-Dependent Effects : Research indicates that at low concentrations, 2-chloro-4-fluorobenzylzinc bromide may enhance certain metabolic functions; however, at higher doses, it exhibits cytotoxic effects, leading to cellular damage and physiological disruptions .

Case Study 1: Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to 2-chloro-4-fluorobenzylzinc bromide. For instance, derivatives synthesized from similar organozinc reagents have demonstrated significant inhibitory activity against HIV-1 integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) . These findings suggest potential applications in antiviral drug development.

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines have shown that 2-chloro-4-fluorobenzylzinc bromide exhibits dose-dependent cytotoxicity. At concentrations above 10 µM, significant cell death was observed, attributed to the compound's ability to disrupt key metabolic processes and induce apoptosis through oxidative stress pathways .

Data Tables

Biological ActivityObservationsReferences
Enzyme InteractionActs as substrate/inhibitor for aldehyde dehydrogenase
Gene ExpressionAlters oxidative stress response genes
Antiviral ActivityIC50 against HIV-1 integrase: 0.19–3.7 µM
CytotoxicitySignificant cell death at >10 µM

Q & A

Q. How is 2-chloro-4-fluorobenzylzinc bromide synthesized and handled in THF?

The synthesis typically involves transmetallation from the corresponding benzyl bromide precursor (e.g., 2-chloro-4-fluorobenzyl bromide) using zinc metal or a zinc reagent under inert atmosphere (argon/nitrogen) to prevent oxidation. THF is preferred due to its ability to stabilize organozinc intermediates. Critical steps include maintaining anhydrous conditions, low temperatures (−20°C to 0°C), and slow addition of reagents to minimize side reactions like protonolysis .

Q. What are the optimal storage conditions for M THF solutions of this reagent?

Store at 0–6°C under inert gas (argon) to prevent decomposition. THF’s hygroscopic nature necessitates strict moisture control, as water hydrolyzes organozinc species, forming undesired by-products. Use flame-dried glassware and septum-sealed containers. Shelf-life stability should be monitored via periodic NMR or titration .

Q. Which analytical methods validate purity and concentration in THF solutions?

  • ¹H/¹³C NMR : Characterize benzyl protons (δ ~3.5–4.5 ppm for CH₂ZnBr) and aromatic signals (δ ~6.5–7.5 ppm).
  • GC-MS : Detect volatile impurities (e.g., residual THF, benzyl bromide).
  • Titration : Use iodine or deuterolysis followed by GC analysis to quantify active zinc species .

Advanced Research Questions

Q. How do reaction parameters influence cross-coupling efficiency with this reagent?

Key variables include:

  • Temperature : Lower temperatures (−20°C) favor selectivity in aryl-aryl couplings; higher temperatures (25°C) may accelerate transmetallation but increase side reactions.
  • Catalyst : Ni/PDCy (dicyclohexylphosphine) or Pd/XPhos systems enhance reactivity with electron-deficient partners.
  • Solvent purity : Trace water or oxygen degrades zinc species, reducing yields. Pre-dried THF (over Na/benzophenone) is critical .

Q. How to resolve contradictions in spectral data or unexpected by-products?

  • Case Study : Discrepancies in ¹H NMR integration may arise from THF decomposition (δ ~1.7–3.7 ppm) or residual benzyl bromide (δ ~4.3–4.5 ppm). Use in situ IR to monitor Zn-C bond integrity (stretches ~500–600 cm⁻¹).
  • TLC/GC-MS : Track reaction progress and identify halogenated by-products (e.g., dimerization products). Adjust stoichiometry or catalyst loading if undesired coupling occurs .

Q. What alternative methodologies exist for functionalizing 2-chloro-4-fluorobenzylzinc bromide?

  • Electrophilic trapping : React with aldehydes or ketones (e.g., benzaldehyde) to form secondary alcohols.
  • Negishi coupling : Pair with aryl halides (e.g., 4-bromotoluene) using Pd catalysts.
  • Competitive studies : Compare reactivity with Grignard analogs (e.g., 2-chloro-4-fluorobenzylmagnesium bromide) to assess nucleophilicity and stability .

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